Potential role in scientific research: While not directly studied in the provided articles, N-(1-Deoxy-D-fructos-1-yl)-L-serine, based on its structural similarity to other studied Amadori compounds, could hold potential in various research fields:
Nutrition and Health: Investigating its potential antioxidant properties, similar to N-α-(1-deoxy-D-fructos-1-yl)-L-arginine found in aged garlic extract [].
Mechanism of Action
Metal Chelation: Amadori compounds are known to chelate metal ions [], and this property could influence various biological processes.
Related Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His)
Compound Description: Fru-His is an Amadori compound found in dried fruits and vegetables like tomato powder. [] It exhibits potent copper-chelating properties, forming stable complexes with Cu(II) even at low pH levels. [] This complexation ability is significantly higher than that of L-histidine, L-carnosine, and N-(1-Deoxy-D-fructos-1-yl)-L-arginine. [] Fru-His also demonstrates significant antioxidant activity by effectively inhibiting Cu/H2O2/ascorbate system-induced DNA fragmentation. []
N-(1-Deoxy-D-fructos-1-yl)-L-lysine (DFLys)
N-(1-Deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg)
Compound Description: Fru-Arg, an Amadori compound found in aged garlic extract, exhibits potent antioxidant activity, comparable to ascorbic acid, by effectively scavenging hydrogen peroxide. [] Its presence is contingent on the aging process of garlic, requiring a minimum of four months for detectable levels. [] This suggests the critical role of aging in generating this bioactive compound. []
N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG)
Compound Description: DFG serves as a model Amadori compound to study the Maillard reaction's early stages, particularly the degradation pathways under different pH conditions. [, , ] Its degradation rate is pH-dependent, increasing with higher pH. [] Phosphate buffer significantly accelerates DFG degradation, especially between pH 5-7. [] DFG degradation yields various compounds, including glycine, glucose, mannose, formic acid, and acetic acid. []
N-(1-Deoxy-D-fructos-1-yl) fumonisin B1 (NDF-FB1)
Compound Description: NDF-FB1 is an Amadori compound formed from the reaction of fumonisin B1 (FB1) with glucose. [, ] It is considered a “bound-fumonisin” and is less toxic than FB1. [, ] NDF-FB1 is found in corn and can be isolated using immunoaffinity columns developed with antibodies against it. [] It is stable under upper gastrointestinal conditions but gets hydrolyzed by human gut microbiota, releasing FB1, which could contribute to colonic toxicity. []
Relevance: Although NDF-FB1 is not an amino acid-containing compound like N-(1-Deoxy-D-fructos-1-yl)-L-serine, both are Amadori compounds, characterized by the presence of the N-(1-Deoxy-D-fructos-1-yl) moiety. This structural similarity allows for cross-reactivity with antibodies developed against NDF-FB1, highlighting the potential for detecting a broader range of fumonisin-carbohydrate derivatives. []
Compound Description: This compound is a glutamate glycoconjugate synthesized using a Maillard-mimetic approach. [] Sensory studies indicate that it exhibits a pronounced umami-like taste, with a recognition threshold similar to monosodium glutamate (MSG). [] Unlike MSG, its aqueous solution does not present a sweetish or soapy by-note but provides an intense umami taste. [] When added to a bouillon base, it imparts a distinct umami character, similar to MSG. [] It is relatively stable in aqueous solutions and in the presence of human saliva. []
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